molecular formula C7H6BrClN4S B13060573 5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13060573
M. Wt: 293.57 g/mol
InChI Key: ZHRWMJSBPMIHJQ-UHFFFAOYSA-N
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Description

5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring, a thiophene ring, and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with the triazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential antimicrobial, antifungal, or anticancer properties.

    Materials Science: It can be used in the development of advanced materials, such as conductive polymers and organic semiconductors.

    Biological Research: The compound can be used as a probe to study biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorothiophene: A related compound with similar halogenation but lacking the triazole ring.

    3-(5-bromo-3-chlorothiophen-2-yl)-1-methyl-1H-pyrazole: Another heterocyclic compound with a different ring structure.

Uniqueness

5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both the triazole and thiophene rings, along with the specific halogenation pattern. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H6BrClN4S

Molecular Weight

293.57 g/mol

IUPAC Name

5-bromo-1-[(3-chlorothiophen-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H6BrClN4S/c8-6-11-7(10)12-13(6)3-5-4(9)1-2-14-5/h1-2H,3H2,(H2,10,12)

InChI Key

ZHRWMJSBPMIHJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)CN2C(=NC(=N2)N)Br

Origin of Product

United States

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